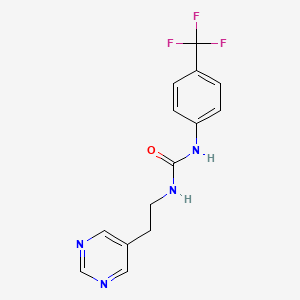

1-(2-(Pyrimidin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a urea derivative, which means it contains a functional group consisting of two amide groups connected to a carbonyl group. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a phenyl group, which is a six-membered carbon ring. The trifluoromethyl group attached to the phenyl ring is a common substituent in medicinal chemistry due to its ability to modulate the properties of the parent molecule .

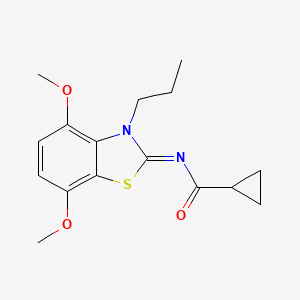

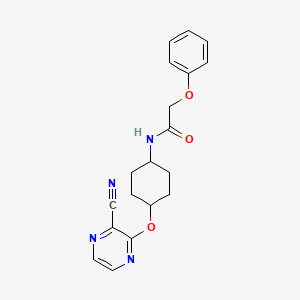

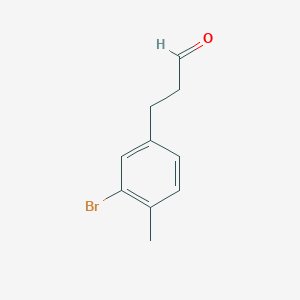

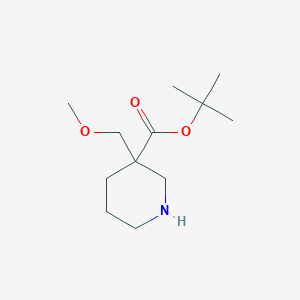

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea functional group, the pyrimidine ring, and the phenyl ring with a trifluoromethyl substituent. These groups could potentially participate in various interactions, including hydrogen bonding (due to the NH groups in the urea and the nitrogen in the pyrimidine), pi stacking (due to the aromatic rings), and dipole-dipole interactions (due to the polar C-F bonds in the trifluoromethyl group) .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, urea derivatives, pyrimidines, and trifluoromethylated compounds are all known to participate in a variety of chemical reactions. For example, urea derivatives can react with alcohols to form carbamates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in the ability to form multiple hydrogen bonds, potentially increasing its solubility in water. The trifluoromethyl group could increase its lipophilicity, potentially affecting its distribution in the body .Scientific Research Applications

- PTPU can be used as a catalyst in organic reactions. For instance, a recent study demonstrated a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique allows for the efficient synthesis of carbamates with diverse substituents.

- PTPU derivatives have been investigated as IKur inhibitors . One compound, 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine , showed potent inhibition of the IKur channel, which plays a role in cardiac repolarization . Such inhibitors may have therapeutic implications for arrhythmias.

- Sparsomycin analogs containing pyrimidine-5-carboxamides and (E)-β-(pyrimidin-5-yl)acrylamides were synthesized and evaluated for antitumor activity. These compounds exhibited varying degrees of growth inhibition against mouse leukemia L5178Y cells in vitro . Further exploration of PTPU analogs could lead to novel anticancer agents.

Catalysis and Organic Synthesis

Ion Channel Modulation

Antitumor Activity

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing pyrimidine rings act as inhibitors of enzymes involved in nucleotide metabolism, while trifluoromethylated compounds are often used to modulate the lipophilicity and metabolic stability of drug molecules .

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, the investigation of its reactivity, the determination of its physical and chemical properties, and the evaluation of its biological activity. This could potentially lead to the development of new drugs or the discovery of new chemical reactions .

properties

IUPAC Name |

1-(2-pyrimidin-5-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O/c15-14(16,17)11-1-3-12(4-2-11)21-13(22)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXSEYAUQYSGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Pyrimidin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2604140.png)

![Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate](/img/structure/B2604145.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)

![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)

![2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2604153.png)